

Technical Guide: The Reactivity & Application of Dimethyl Mesitylboronate

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Compound of Interest

Compound Name: *dimethyl mesitylboronate*

CAS No.: 34907-53-4

Cat. No.: B3131095

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Executive Summary: The Steric Paradox

Dimethyl mesitylboronate (CAS: 34907-53-4) represents a distinct class of organoboron compounds where reactivity is governed not by electronic activation, but by steric deceleration. Unlike its phenylboronate counterparts, the mesityl (2,4,6-trimethylphenyl) group imposes a "kinetic shield" around the boron center.

For the drug discovery chemist, this molecule offers a unique trade-off: High stability (resistance to protodeboronation and hydrolysis) at the cost of suppressed reactivity in standard cross-coupling cycles. Understanding this paradox is key to utilizing it as a robust building block or a "masked" Lewis acid.

Structural & Electronic Landscape

The reactivity profile of **dimethyl mesitylboronate** is defined by the Ortho-Effect.

- **Electronic Factor:** The boron atom is sp^2 hybridized and inherently electron-deficient (Lewis acidic). However, the mesityl ring is electron-rich, donating electron density via

-backbonding, slightly reducing the electrophilicity of the boron.

- **Steric Factor (Dominant):** The two ortho-methyl groups create a "cone of protection" perpendicular to the aryl ring. This blocks the trajectory of incoming nucleophiles (like water or hydroxide) required for hydrolysis or transmetalation.

Visualization: The Kinetic Shield Mechanism

The following diagram illustrates how the ortho-methyl groups physically impede nucleophilic attack, the primary mechanism for both hydrolysis and Suzuki transmetalation.



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Figure 1: The ortho-methyl groups of the mesityl moiety block the perpendicular approach vector required for nucleophilic attack at the boron center.

Reactivity Profile & Experimental Nuances

Hydrolytic Stability (The "Shelf-Life" Advantage)

Dimethyl mesitylboronate exhibits exceptional hydrolytic stability compared to dimethyl phenylboronate.

- **Mechanism:** Hydrolysis requires the formation of a tetrahedral borate intermediate
. The steric bulk destabilizes this transition state.

- **Practical Implication:** This compound can often be handled in open air for short periods and purified via silica gel chromatography (flash) with minimal degradation, whereas unhindered alkyl boronates would decompose.

Transesterification: The Gateway Transformation

While resistant to water, the methoxy groups are exchangeable with diols that form thermodynamically stable 5- or 6-membered rings (e.g., pinacol, neopentyl glycol).

- **Driving Force:** The chelate effect and the formation of volatile methanol.
- **Protocol Tip:** Use a non-polar solvent (Toluene) and azeotropic distillation to drive the equilibrium, as the steric hindrance slows the forward rate.

Suzuki-Miyaura Coupling: Overcoming the Barrier

Coupling **dimethyl mesitylboronate** is non-trivial. The transmetalation step—where the organic group transfers from Boron to Palladium—is the rate-limiting step due to the steric clash with the Pd-ligand complex.

Optimization Strategy:

- **Base Selection:** Use strong bases like KOtBu or TMSOK (Potassium trimethylsilylanolate) to form a more reactive "ate" complex.
- **Ligand Choice:** Use specialized phosphine ligands that are bulky but flexible, such as Buchwald Ligands (SPhos, XPhos) or AntPhos. These facilitate the oxidative addition and create a pocket that can accommodate the bulky boronate during transmetalation.
- **Hydrolysis First:** It is often higher yielding to hydrolyze the ester to the boronic acid in situ (using aqueous base) before coupling, as the acid species transmetalates more readily than the ester.

Experimental Protocols

Synthesis of Dimethyl Mesitylboronate

Rationale: Direct quenching of Grignard reagents with trimethyl borate is the industry standard. Temperature control is critical to prevent double-addition (formation of dimesityl species).



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Step-by-Step Workflow:

- Charge a flame-dried flask with Trimethyl borate (1.5 equiv) and anhydrous THF under Argon. Cool to -78°C .
- Add Mesitylmagnesium bromide dropwise over 30 mins. Crucial: Keep internal temp $< -60^{\circ}\text{C}$.
- Allow to warm to room temperature (RT) over 2 hours. The solution will turn cloudy (magnesium salts).
- Quench: Add anhydrous MeOH.
- Workup: Filter off salts under inert atmosphere. Remove solvent in vacuo.
- Isolation: Distill the resulting oil under high vacuum to obtain the dimethyl ester as a clear liquid.

General Cross-Coupling Protocol (Sterically Demanding)

Rationale: Standard conditions fail. This protocol uses SPhos and high temperature to force the transmetalation.

- Catalyst Pre-loading: Mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in Toluene/Water (10:1). Stir for 10 mins to form the active catalyst species.
- Substrate Addition: Add Aryl Bromide (1.0 eq), **Dimethyl Mesitylboronate** (1.2 eq), and K₃PO₄ (3.0 eq).
- Reaction: Heat to 100°C for 12-24 hours. Note: The high temp is required to overcome the activation energy of the sterically hindered transmetalation.
- Monitoring: Monitor by GC-MS. If conversion stalls, add a second portion of catalyst.

Applications in Drug Discovery & Materials

The **dimethyl mesitylboronate** motif is rarely a "warhead" itself but serves as a critical intermediate.

- BODIPY Synthesis: It is a precursor to Mesityl-BODIPY dyes, where the mesityl group prevents fluorescence quenching by restricting rotation (molecular rotor suppression).
- Stable Boronic Acid Precursor: In MedChem libraries, the dimethyl ester acts as a "shelf-stable" form of Mesitylboronic acid, which can be deprotected in vivo or in situ to bind to serine proteases (though mesityl is often too bulky for standard enzyme pockets, it is used in specific mutant studies).

Workflow: BODIPY Precursor Route



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Figure 2: The conversion of **dimethyl mesitylboronate** into functional fluorescent dyes (BODIPY) via the boronic acid intermediate.

References

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. (Contextual grounding on slow transmetalation of hindered esters). [\[Link\]](#)
- Kinetic Studies on Suzuki Coupling. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction. (NIH/PMC). [\[Link\]](#)
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